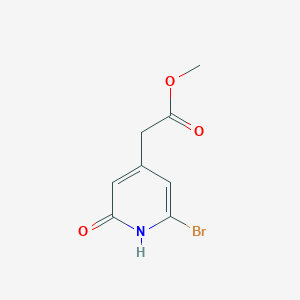

Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate

Beschreibung

BenchChem offers high-quality Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8(12)4-5-2-6(9)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETKFZGYJCDCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)NC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405092 | |

| Record name | Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141807-52-5 | |

| Record name | Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate

Abstract

This comprehensive technical guide details a robust and reproducible methodology for the synthesis of Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate, a key intermediate in the development of various pharmaceutical compounds. This document provides a step-by-step protocol, an exploration of the underlying reaction mechanisms, and critical insights into experimental choices, ensuring scientific integrity and successful replication. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction: Significance of Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate

Substituted pyridinone structures are prevalent scaffolds in a wide array of biologically active molecules and pharmaceutical agents. Specifically, Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its utility stems from the presence of multiple reactive sites: the bromine atom, which can participate in various cross-coupling reactions, the ester group, which can be hydrolyzed or otherwise modified, and the pyridinone ring itself, which can undergo further functionalization. Understanding the efficient synthesis of this intermediate is therefore of significant interest to the medicinal chemistry community.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate involves the esterification of the corresponding carboxylic acid, 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetic acid. This precursor can be envisioned to arise from the cyclization of an appropriate acyclic precursor. A common and effective strategy involves the condensation of a β-ketoester equivalent with an amine, followed by bromination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Diethyl 1,3-acetonedicarboxylate | Reagent | Sigma-Aldrich | |

| Ammonia solution (28-30%) | ACS Reagent | Fisher Scientific | |

| N-Bromosuccinimide (NBS) | 99% | Acros Organics | |

| Methanol | Anhydrous | EMD Millipore | |

| Sulfuric Acid | 98% | J.T. Baker | |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | |

| Sodium Bicarbonate | ACS Grade | EMD Millipore | |

| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |

Synthesis of 6-Hydroxy-2-oxo-1,2-dihydro-4-pyridineacetic acid

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl 1,3-acetonedicarboxylate (20.2 g, 0.1 mol) and 100 mL of ethanol.

-

Ammonia Addition: To the stirred solution, slowly add 28-30% aqueous ammonia solution (11.3 mL, 0.2 mol). The addition should be performed in a well-ventilated fume hood.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate, 6-hydroxy-2-oxo-1,2-dihydro-4-pyridineacetic acid.

Synthesis of 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetic acid

-

Dissolution: Suspend the dried 6-hydroxy-2-oxo-1,2-dihydro-4-pyridineacetic acid (16.9 g, 0.1 mol) in 150 mL of glacial acetic acid in a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Bromination: To the stirred suspension, add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 40°C.

-

Reaction: Stir the mixture at room temperature for 12 hours. The suspension will gradually become a clear solution and then a precipitate may form.

-

Isolation: Pour the reaction mixture into 500 mL of ice-water. The white precipitate is collected by filtration, washed thoroughly with water, and dried to afford 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetic acid.

Synthesis of Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate

-

Esterification Setup: To a 250 mL round-bottom flask, add the 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetic acid (24.8 g, 0.1 mol) and 100 mL of anhydrous methanol.

-

Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.

-

Reflux: Heat the mixture to reflux for 8 hours. The reaction should become homogeneous.

-

Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 300 mL of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate as a white to off-white solid.

Mechanistic Insights and Rationale for Experimental Choices

Formation of the Pyridinone Ring

The initial step involves a Hantzsch-like pyridine synthesis. Diethyl 1,3-acetonedicarboxylate acts as the 1,3-dicarbonyl component. The ammonia serves as the nitrogen source, leading to the formation of an enamine intermediate which then undergoes intramolecular cyclization and dehydration to form the pyridinone ring. The choice of ammonia is critical for the formation of the desired 2-pyridone tautomer.

Bromination with N-Bromosuccinimide

N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings. The pyridinone ring is electron-rich and susceptible to electrophilic aromatic substitution. The reaction proceeds via an electrophilic attack of the bromonium ion (generated from NBS) on the electron-rich C6 position of the pyridinone ring. Acetic acid is a suitable solvent as it facilitates the reaction without participating in side reactions.

Fischer Esterification

The final step is a classic Fischer esterification. The carboxylic acid is protonated by the strong acid catalyst (sulfuric acid), making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, attacks the activated carbonyl group. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. The use of anhydrous methanol and a strong acid catalyst is crucial to drive the equilibrium towards the product side.

Characterization Data

| Property | Value |

| Molecular Formula | C8H8BrNO3 |

| Molecular Weight | 246.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 210-212 °C[1] |

Note: The melting point is a literature value and should be confirmed experimentally.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate.

Caption: Synthetic pathway for Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate.

Safety Considerations

-

Ammonia: Corrosive and has a pungent odor. Handle in a well-ventilated fume hood.

-

N-Bromosuccinimide: A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the synthesis of Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can reliably produce this valuable intermediate for their drug discovery and development endeavors. The provided rationale for each step is intended to empower scientists to troubleshoot and adapt the synthesis as needed for their specific applications.

References

Sources

An In-depth Technical Guide to Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the 2-Pyridone Scaffold

The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive natural products and FDA-approved pharmaceuticals.[1][2][3][4][5] Its unique electronic and structural features, including the tautomeric equilibrium between the lactam and lactim forms, allow it to act as a versatile bioisostere for various functional groups and engage in crucial hydrogen bonding interactions with biological targets.[1][2] This guide focuses on a specific, functionally rich derivative: Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate. This molecule combines the foundational 2-pyridone core with a reactive bromine handle and an acetate side chain, making it a highly valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery and development. The strategic placement of these functionalities allows for a diverse range of chemical transformations, paving the way for the creation of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate is not extensively published, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 141807-52-5 | Supplier Data |

| Molecular Formula | C₈H₈BrNO₃ | Calculated |

| Molecular Weight | 246.06 g/mol | Supplier Data |

| SMILES | COC(=O)CC1=CC(=O)NC(=C1)Br | Supplier Data |

| Appearance | Likely a white to off-white solid | Inferred from related compounds[6] |

| Melting Point | Expected to be in the range of 120-180 °C | Inferred from related bromo-pyridones[6] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | Inferred from the 2-pyridone core's properties[1][2] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the acetate group (a singlet around 3.5 ppm), and the two vinyl protons on the pyridone ring (two doublets in the aromatic region, likely between 6.0 and 7.5 ppm). The NH proton of the lactam would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR would feature a signal for the ester carbonyl carbon (around 170 ppm), the lactam carbonyl carbon (around 160-165 ppm), and the carbons of the pyridone ring (in the range of 100-150 ppm). Signals for the methyl and methylene carbons would appear in the upfield region.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ester and the lactam (typically in the range of 1650-1750 cm⁻¹). An N-H stretching band would be observed around 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Reactivity: A Versatile Synthetic Platform

The synthesis of Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate can be approached through several established methods for constructing the 2-pyridone ring system. One plausible and efficient approach is through a multicomponent reaction, a strategy widely celebrated for its atom economy and ability to generate molecular complexity in a single step.[1][7]

Proposed Synthetic Pathway

A likely synthetic route would involve the condensation of a suitable β-ketoester with an activated methylene compound and a bromine source, followed by cyclization. A potential multi-component synthesis is depicted below:

Caption: A plausible multi-component reaction for the synthesis of the target molecule.

Experimental Protocol: A Representative Multicomponent Synthesis

Disclaimer: This is a generalized protocol based on known syntheses of similar 2-pyridone derivatives and should be optimized for the specific target molecule.

-

Reaction Setup: To a solution of methyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Knoevenagel Condensation: Stir the mixture at room temperature for 1-2 hours to facilitate the initial Knoevenagel condensation.

-

Bromination and Cyclization: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the reaction mixture. The reaction is then heated to reflux for 4-6 hours. The bromine is incorporated, followed by Michael addition and subsequent cyclization and aromatization to form the 2-pyridone ring.

-

Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate.

Reactivity Profile: A Hub for Molecular Diversification

The chemical reactivity of Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate is dominated by the presence of the bromine atom at the 6-position, the ester functionality, and the nucleophilic character of the 2-pyridone ring itself.

1. Palladium-Catalyzed Cross-Coupling Reactions:

The C-Br bond at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[8][9][10][11] This allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl substituents, providing a powerful tool for generating a library of diverse analogs for structure-activity relationship (SAR) studies.

Caption: Key reactivity pathways of the title compound.

2. Functionalization of the Acetate Side Chain:

The methyl ester of the acetate group can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by coupling with amines, or can be used for further chain extension.

3. Reactions at the 2-Pyridone Ring:

The 2-pyridone ring itself can undergo further functionalization. For instance, the nitrogen atom can be alkylated or arylated under appropriate conditions. The electron-rich nature of the ring also makes it susceptible to electrophilic substitution at the C3 and C5 positions, although the existing substituents will influence the regioselectivity of such reactions.[12]

Applications in Drug Discovery and Development

The 2-pyridone scaffold is a well-established pharmacophore in numerous therapeutic areas, particularly in the development of kinase inhibitors.[1][2][13][14][15] Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate serves as an excellent starting point for the synthesis of compounds targeting various kinases implicated in cancer and inflammatory diseases.

Workflow for Kinase Inhibitor Development

The development of novel kinase inhibitors from this scaffold typically follows a structured workflow:

Caption: Workflow for kinase inhibitor development.

The diverse library of compounds generated from Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate can be screened against a panel of kinases to identify initial "hits." Subsequent lead optimization, guided by structure-activity relationships, can then be employed to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate. The 2-pyridone core's ability to form key hydrogen bonds with the kinase hinge region is a critical factor in achieving high binding affinity.[16]

Conclusion

Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate is a strategically designed chemical entity that holds significant promise for synthetic and medicinal chemistry. Its combination of a privileged 2-pyridone core, a versatile brominated handle for cross-coupling reactions, and a modifiable acetate side chain makes it an invaluable building block for the construction of complex and biologically active molecules. While detailed experimental data for this specific compound remains to be fully elucidated in the public domain, its chemical properties and reactivity can be confidently inferred from the rich chemistry of the 2-pyridone class of compounds. This technical guide provides a comprehensive overview of its predicted properties, plausible synthetic strategies, and key applications, highlighting its potential to accelerate the discovery of novel therapeutics.

References

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35225-35245. Available at: [Link]

-

Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(10), 656. Available at: [Link]

-

Sangwan, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Results in Chemistry, 4, 100346. Available at: [Link]

-

Various Authors. (2022). Antitumoral natural products containing 2-pyridone moiety. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 2-Pyridone. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Chen, Y., et al. (2012). Generation of Diverse 2-Pyrones via Palladium-Catalyzed Site-Selective Suzuki-Miyaura Couplings of 3-Bromo-4-tosyloxy-2-pyrone. Synfacts, 8(1), 0081. Available at: [Link]

-

Roy, P., et al. (2008). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. Organic Syntheses, 85, 238-247. Available at: [Link]

-

Demuner, A. J., et al. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules, 14(12), 4973-4986. Available at: [Link]

-

Demuner, A. J., et al. (2009). Reagents and conditions for the synthesis of pyridones 4a-h. ResearchGate. Available at: [Link]

-

Gising, J., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. Available at: [Link]

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

-

El-Faham, A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(9), 2137. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. In Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Procter, D. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14266-14275. Available at: [Link]

-

Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 563-574. Available at: [Link]

-

Gulevskaya, A. V., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(21), 5196. Available at: [Link]

-

Fürstner, A. (2014). Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. Angewandte Chemie International Edition, 53(47), 12930-12934. Available at: [Link]

-

Viira, B., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(6), 947-952. Available at: [Link]

-

Bhattacherjee, D., et al. (2022). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Current Organic Synthesis, 19(5), 484-500. Available at: [Link]

- WO 2015/057043 A1. (2015). Process for the preparation of lenalidomide. Google Patents.

-

Beak, P., & Covington, J. B. (1978). 2-Pyridone, 2-Pyridthione, and 2-Pyridselenone. Hydrogen-Bonding Ability as Determined by Dipole Moment and Molecular Weight Determinations. Journal of the American Chemical Society, 100(12), 3961-3967. Available at: [Link]

- WO 2012/069948 A1. (2012). Cyanopyrazole derivatives as GPR119 modulators. Google Patents.

-

Coburn, R. A., & Genco, R. J. (1974). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry, 78(11), 1121-1125. Available at: [Link]

-

All About Drugs. (n.d.). New Patent. Retrieved January 12, 2026, from [Link]

-

Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 156, 108409. Available at: [Link]

- WO2024137426A1. (2024). Process to make glp1 ra and intermediates therefor. Google Patents.

-

Godl, K., et al. (2004). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. Journal of Biological Chemistry, 279(20), 21118-21126. Available at: [Link]

-

WO2020055976A1. (2020). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][4]triazolo[4,3-a][1][4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents. Available at:

-

Gangjee, A., et al. (2007). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 15(16), 5594-5606. Available at: [Link]

-

Vasbinder, M. M., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. ResearchGate. Available at: [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nobelprize.org [nobelprize.org]

- 11. mdpi.com [mdpi.com]

- 12. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]

- 13. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activity of Substituted 2-Pyridone Compounds: From Privileged Scaffold to Therapeutic Potential

Executive Summary

The 2-pyridone nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, FDA-approved drugs, and clinical candidates.[1][2][3] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor and its role as a versatile bioisostere, make it an attractive starting point for drug discovery programs.[1][3] This technical guide provides an in-depth analysis of the diverse biological activities exhibited by substituted 2-pyridone derivatives. We will explore their therapeutic potential across major disease areas, including their mechanisms of action as antimicrobial, anticancer, and antiviral agents. Furthermore, this guide delves into the critical structure-activity relationships (SAR) that govern their efficacy, presents detailed experimental protocols for their evaluation, and offers a forward-looking perspective on their future in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the vast potential of the 2-pyridone core in their research.

Introduction: The 2-Pyridone Core - A Versatile Scaffold in Drug Discovery

The 2-pyridone ring is a six-membered heterocyclic compound that exists in a tautomeric equilibrium with its 2-hydroxypyridine form, although the lactam (pyridone) form predominates in most conditions.[1] This structural feature is fundamental to its biological activity, enabling it to mimic peptide backbones and engage in specific hydrogen-bonding interactions with biological targets.[3][4] Its value is demonstrated by its presence in a wide array of bioactive molecules, from natural products like the anticancer agent Fredericamycin A to FDA-approved kinase inhibitors such as Palbociclib (2015) and Ripretinib (2020), which have become cornerstones in oncology.[1][2] The scaffold's favorable physicochemical properties, such as metabolic stability and aqueous solubility, further enhance its drug-like characteristics.[1][2]

Chapter 1: A Spectrum of Pharmacological Activities

The true power of the 2-pyridone scaffold lies in its chemical tractability; substitutions around the core ring system have unlocked a remarkable diversity of biological functions. A review of recent literature indicates that research has predominantly focused on anticancer (31%), antibacterial (31%), and antifungal (24%) activities.[1][2]

Antimicrobial Activity

The rise of antimicrobial resistance (AMR) has created an urgent need for novel antibiotics.[5] Substituted 2-pyridones have emerged as a highly promising class of compounds to address this crisis.

Antibacterial Agents: Ring-fused 2-pyridones, termed "GmPcides," have demonstrated potent activity against a broad spectrum of Gram-positive pathogens, including vancomycin-resistant enterococci (VRE), a significant threat in healthcare settings.[5][6] These compounds exhibit a dual mechanism of action: they are bacteriostatic against actively dividing cells but become bactericidal against non-dividing, stationary-phase cells.[5][6] This latter effect is mediated by mimicking aspects of fratricide observed in bacterial biofilms, involving the Atn autolysin and the GelE protease.[5][6] Furthermore, they show synergy with standard-of-care antibiotics like vancomycin, offering a potential strategy to combat resistant infections.[5] Dihydrothiazolo ring-fused 2-pyridones have also proven effective in treating skin and soft tissue infections caused by Streptococcus pyogenes.[7]

Antifungal Agents: 2-pyridone derivatives have shown significant activity against fungal pathogens. For instance, compounds inspired by the natural alkaloid Trichodin A are highly active against Candida albicans, a common cause of opportunistic infections.[8] Their mechanism often involves the inhibition of hyphal formation and biofilm development, which are critical virulence factors for the pathogen.[8]

Anticancer Activity

The 2-pyridone scaffold is a well-established pharmacophore in oncology. Its derivatives have been successfully developed as inhibitors of various targets crucial for cancer cell proliferation and survival.

Mechanisms of Action:

-

Kinase Inhibition: Many 2-pyridone derivatives function as potent kinase inhibitors.[1] They have been designed as competitive and non-competitive inhibitors of Proviral Integration Moloney (PIM-1) kinase, a key regulator of cell survival and proliferation.[9][10]

-

Dual-Target Inhibition: Advanced derivatives have been engineered to inhibit multiple targets simultaneously. One such example is a compound that dually inhibits human dihydrofolate reductase (h-DHFR) and epidermal growth factor receptor tyrosine kinase (EGFR-TK), providing a multi-pronged attack on cancer pathways.[11]

-

Induction of Apoptosis: A common outcome of treatment with anticancer 2-pyridones is the induction of programmed cell death, or apoptosis.[10] This is often achieved by disrupting the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the executioner enzymes of apoptosis.[9][11]

-

Other Mechanisms: Various other mechanisms have been reported, including the inhibition of Matrix Metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.[12]

These compounds have demonstrated efficacy against a range of human cancer cell lines, including liver (HEPG2), breast (MCF-7), and colon (HT-29) cancer.[1][12][13]

Antiviral Activity

The antiviral potential of 2-pyridones is another area of intense investigation, with significant findings against persistent and emerging viral threats.

-

Anti-Hepatitis B Virus (HBV): Novel 2-pyridone derivatives have been identified as potent inhibitors of HBV DNA replication.[14][15] Compounds have been discovered with impressive in vitro activity (IC50 as low as 0.12 µM) and high selectivity, making them promising leads for further development.[14][15]

-

Anti-SARS-CoV-2: In the wake of the COVID-19 pandemic, the 2-pyridone scaffold was identified as a key pharmacophore for inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[4] In silico screening of natural products containing this scaffold identified several candidates with predicted high binding affinity to the enzyme's active site.[4]

Chapter 2: Structure-Activity Relationships (SAR) and Rational Design

The biological activity of 2-pyridone compounds is exquisitely dependent on the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective drug candidates.

-

C6-Position Substitution: In the development of antituberculosis agents, modifying the substituent at the 6-position of the pyridone ring led to a significant improvement in potency. Replacing a simple isobutyl group with larger cycloalkyl groups, such as a dimethylcyclohexyl moiety, resulted in a lead compound with desirable in vitro potency against multi-drug resistant TB, favorable oral pharmacokinetics, and in vivo efficacy.[16]

-

C8-Position Side Chain (Ring-Fused Systems): For 2-pyridone-based antibacterial agents that target bacterial DNA gyrase, the side chain at the 8-position is believed to be critical for binding to the enzyme. The synthesis of a series of compounds with fluoro-substituted amines at this position was instrumental in defining the optimal interactions required for potent activity.[17]

-

O-Alkylation for Aromaticity: A clever design strategy for developing PIM-1 kinase inhibitors involved the O-alkylation of the 2-pyridone ring.[9][10] This chemical modification imparts aromaticity to the system, altering its electronic and steric properties, which resulted in new competitive and non-competitive inhibitors with enhanced anticancer activity.[9][10]

-

Role of Electron-Releasing Groups: In the development of 2-pyridone derivatives as urease inhibitors, SAR analysis suggested that the presence of electron-releasing groups on substituted phenyl rings was important for modulating biological activity.[18]

The causality behind these choices is rooted in optimizing the molecule's fit and interactions within the target's binding pocket. Computational tools like molecular docking are now routinely used to predict these interactions, guiding synthetic efforts and reducing the cycle time for lead optimization.[11][12]

Chapter 3: Core Methodologies in 2-Pyridone Research

Advancing 2-pyridone compounds from discovery to clinical candidates requires a robust and validated set of experimental protocols. This section details common workflows and provides step-by-step methodologies for key assays.

General Synthesis and Target Engagement Workflow

The synthesis of 2-pyridone libraries is often achieved through efficient methods like multicomponent reactions (MCRs).[1][2] Once synthesized, a logical workflow is employed to assess biological activity and confirm target engagement.

Caption: General workflow from synthesis to lead identification.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is a self-validating system for determining the cytotoxic effects of 2-pyridone compounds on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle (The Causality): The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability after exposure to the test compound.

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. This initial incubation ensures cells are in a healthy, exponential growth phase before treatment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). The vehicle control is critical to ensure that the solvent used to dissolve the compounds does not affect cell viability.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Antibacterial Activity (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

Objective: To determine the lowest concentration of a 2-pyridone compound that visibly inhibits the growth of a target bacterium.

Principle (The Causality): The broth microdilution method is a standardized procedure where a pathogen is challenged with a range of antibiotic concentrations. The MIC is determined by visual inspection of turbidity; the absence of growth indicates that the compound has inhibited bacterial proliferation at that concentration.

Materials:

-

Bacterial strain (e.g., Enterococcus faecalis VRE strain)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Vancomycin)

-

Sterile 96-well plates

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using MHB. The concentration range should be broad enough to capture the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture, adjusting its density to 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to all wells containing the test compounds.

-

Controls (Self-Validation):

-

Growth Control: A well containing only MHB and the bacterial inoculum (no compound). This well must show turbidity to validate that the bacteria can grow in the assay conditions.

-

Sterility Control: A well containing only sterile MHB (no compound, no bacteria). This well must remain clear to validate the sterility of the medium.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Chapter 4: Case Study - Rational Design of PIM-1 Kinase Inhibitors

The development of 2-pyridone derivatives as PIM-1 kinase inhibitors serves as an excellent case study in rational drug design.[10]

Rationale: PIM-1 kinase is overexpressed in many cancers and contributes to cell survival and drug resistance, making it an attractive therapeutic target.

Design & Optimization Workflow: The starting point was a series of 2-pyridone compounds with known, modest activity.[10] To enhance potency, a key structural modification was made: O-alkylation of the pyridone ring. This imparted aromaticity, which was hypothesized to improve binding interactions within the kinase active site.[9][10] Subsequent SAR studies focused on substitutions at the 6-position of a linked quinoline moiety, exploring the effects of various electron-donating and electron-withdrawing groups.

Caption: Inhibition of the PIM-1 signaling pathway by 2-pyridone compounds.

Results: This rational approach was highly successful. The O-alkylated compounds showed a remarkable increase in potency. The data below summarizes the IC50 values for two of the most potent compounds against various cancer cell lines.

| Compound ID | Substitution | HepG-2 IC50 (µM) | Caco-2 IC50 (µM) | PIM-1 Kinase IC50 (µM) |

| 4c | 6-methoxy quinoline, O-ethyl | 0.0132 | 0.007 | 0.110 |

| 4f | 6-chloro quinoline, O-ethyl | 0.021 | 0.011 | 0.095 |

| Doxorubicin | Reference Drug | 0.045 | 0.468 | N/A |

| (Data synthesized from Abdelaziz et al., J Enzyme Inhib Med Chem, 2024)[10] |

The results clearly demonstrate that the designed compounds were significantly more potent than the standard-of-care chemotherapy drug Doxorubicin against these cell lines.[10] Kinetic studies further confirmed that these compounds acted as both competitive and non-competitive inhibitors of the PIM-1 kinase enzyme.[9][10]

Conclusion and Future Perspectives

The substituted 2-pyridone scaffold continues to prove its value as a cornerstone of modern medicinal chemistry. Its structural simplicity, synthetic accessibility, and ability to engage a wide variety of biological targets ensure its relevance for years to come. The diverse activities, ranging from antibacterial and anticancer to antiviral, highlight its incredible versatility.[19][20][21]

Future research will likely focus on several key areas:

-

Overcoming Drug Resistance: Designing novel 2-pyridone derivatives that can circumvent known resistance mechanisms, particularly in oncology and infectious diseases.

-

Targeting Novel Pathways: Moving beyond established targets to explore the potential of 2-pyridones against new enzymes and signaling pathways implicated in disease.

-

Improving Pharmacokinetics: Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates with superior oral bioavailability and in vivo efficacy.

-

Advanced Drug Delivery: Developing targeted delivery systems for 2-pyridone drugs to increase their therapeutic index by maximizing efficacy at the site of disease while minimizing off-target toxicity.

By integrating rational design, robust screening methodologies, and a deep understanding of structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- Unveiling the Antimicrobial Potential of 2-Pyridone Derivatives: A Comparative Guide. Benchchem.

- Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631.

- Brun, E. M., Gil, S., Mestres, R., & Parra, M. (2000). A New Synthetic Method to 2-Pyridones. Synthesis, 2000(02), 273-280.

-

Flores-Mireles, A. L., et al. (2022). Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics. Proceedings of the National Academy of Sciences, 119(44), e2210912119. Available from: [Link]

-

Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Ingenta Connect. Available from: [Link]

- El-Said, M., El-Gazzar, M., Al-Dosari, M., & Ghorab, M. (2012). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. Arzneimittelforschung, 62(03), 149–156.

-

Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2023). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. ResearchGate. Available from: [Link]

-

Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35845-35872. Available from: [Link]

- Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.

-

Butler, M. S., et al. (2020). 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease. Phytochemistry Letters, 40, 141-147. Available from: [Link]

-

Synthesis of 2-pyridones. Organic Chemistry Portal. Available from: [Link]

-

Flores-Mireles, A. L., et al. (2024). Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection. bioRxiv. Available from: [Link]

-

Mishra, P. S., Ravichandiran, V., & Mishra, R. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207. Available from: [Link]

-

Ghorab, M. M., El-Gazzar, M. G., & El-Said, M. S. (2012). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. Available from: [Link]

-

Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. Available from: [Link]

-

Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. Available from: [Link]

-

Flores-Mireles, A. L., et al. (2022). Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics. PubMed. Available from: [Link]

-

Lv, Z., et al. (2010). Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives. Journal of Medicinal Chemistry, 53(2), 660-668. Available from: [Link]

-

Most active antimicrobials 2-pyridone compounds isolated from marine-derived fungi are used as lead compounds for antihyphal and biofilm inhibition activity. ResearchGate. Available from: [Link]

-

2-Pyridone. Wikipedia. Available from: [Link]

-

El-Naggar, A. M., et al. (2025). Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. European Journal of Medicinal Chemistry, 285, 116987. Available from: [Link]

-

Lv, Z., et al. (2010). Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives. PubMed. Available from: [Link]

-

Sheehan, S. M., & Padwa, A. (2004). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. The Journal of Organic Chemistry, 69(17), 5746-5753. Available from: [Link]

-

Stanković, V., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6619. Available from: [Link]

-

Pyridones in drug discovery: Recent advances. ResearchGate. Available from: [Link]

-

Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-1958. Available from: [Link]

-

White, W. L., et al. (1985). Substituted 2-pyrones, 2-pyridones, and other congeners of elasnin as potential agents for the treatment of chronic obstructive lung diseases. Journal of Medicinal Chemistry, 28(6), 778-784. Available from: [Link]

-

Reis, A. C., et al. (2025). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of the Brazilian Chemical Society, 36. Available from: [Link]

-

Abdelaziz, M. E., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304044. Available from: [Link]

-

Ramachandran, S., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. European Journal of Medicinal Chemistry, 105, 144-155. Available from: [Link]

-

Abdelaziz, M. E., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304044. Available from: [Link]

-

Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 872714. Available from: [Link]

- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher.

-

Developments in the Chemistry of 2-Pyridone. ResearchGate. Available from: [Link]

-

Synthesis and anti-viral activity of N-alkyl-3-cyano-2-pyridones and 3-cyano-2-alkoxypyridines. Semantic Scholar. Available from: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

-

Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available from: [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Sci-Hub. Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives / Arzneimittelforschung, 2012 [sci-hub.ru]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives [pubmed.ncbi.nlm.nih.gov]

- 16. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]

- 21. researchgate.net [researchgate.net]

The Pyridinone Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Innovation

Abstract

The pyridinone nucleus, a six-membered heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3] Its inherent ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, allows for facile modulation of physicochemical properties, making it a "privileged scaffold" in drug design.[1][3] This technical guide provides a comprehensive exploration of the therapeutic applications of pyridinone derivatives, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry and synthesis of the pyridinone core, followed by a detailed examination of its application in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Each section will elucidate the mechanisms of action, showcase key derivatives with supporting preclinical and clinical data, and provide detailed experimental protocols for their evaluation, thereby offering a holistic view of the therapeutic potential harbored within this versatile chemical entity.

The Pyridinone Core: A Foundation for Therapeutic Versatility

The pyridinone scaffold consists of a six-membered ring containing a nitrogen atom and a carbonyl group. Its unique electronic and structural features, including the ability to engage in multiple hydrogen bonding interactions, contribute to its frequent appearance in biologically active molecules.[1][3] The synthetic accessibility of the pyridinone ring system allows for extensive derivatization, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1][3]

General Synthesis of the Pyridinone Core

A common and versatile method for the synthesis of the 2-pyridinone core involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base catalyst, such as piperidine. This reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization.

Protocol 1: General Synthesis of a Substituted 2-Pyridinone Derivative

Materials:

-

Substituted β-ketoester (1 equivalent)

-

Cyanoacetamide (1 equivalent)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware

-

Column chromatography apparatus

Procedure:

-

Dissolve the substituted β-ketoester and cyanoacetamide in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Acidify the residue with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure substituted 2-pyridinone derivative.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Pyridinone derivatives have demonstrated significant promise in oncology, with numerous compounds exhibiting potent antiproliferative and pro-apoptotic activities against a wide range of cancer cell lines.[1][4] Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyridinone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1] The pyridinone scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases and preventing their catalytic activity.

Diagram 1: Generalized Kinase Inhibition by a Pyridinone Derivative

Caption: Pyridinone derivatives can competitively inhibit kinase activity by occupying the ATP-binding site.

Notable Anticancer Pyridinone Derivatives and Preclinical Data

Several pyridinone derivatives have shown remarkable efficacy in preclinical studies. For instance, a series of pyridinone-quinazoline derivatives have been reported as potent cytotoxic agents targeting protein tyrosine kinases (PTKs).[1]

| Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 42a | PTK | MCF-7 (Breast) | 9 | [1] |

| Compound 42b | PTK | HeLa (Cervical) | 11 | [1] |

| Compound 42a | PTK | HepG2 (Liver) | 10 | [1] |

| Linifanib | VEGFR/PDGFR | NSCLC | In Phase II Trials | [4] |

| SLC-0111 | hCA IX/XII | Breast Cancer | - | [4] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 2: MTT Assay for Evaluating Cytotoxicity of Pyridinone Derivatives

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyridinone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the pyridinone derivative (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antifungal Applications: Combating Fungal Pathogens

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Pyridinone derivatives have demonstrated promising antifungal activity, particularly against Candida albicans.[5][6][7]

Mechanism of Action: Disruption of Fungal Cell Wall Integrity

Some pyridinone derivatives exert their antifungal effects by compromising the integrity of the fungal cell wall. For example, certain compounds have been shown to reduce the thickness of the mannan layer of the C. albicans cell wall, a critical component for its virulence.[5][7]

Key Antifungal Pyridinone Derivatives

A notable example is the compound 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), which has shown potent fungicidal activity against both fluconazole-susceptible and -resistant strains of C. albicans.[5][7]

Antiviral Applications: A Focus on HIV and HBV

Pyridinone derivatives have been extensively investigated as antiviral agents, with significant success in the development of inhibitors against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][3][8][9][10]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

A key mechanism of action for antiviral pyridinones is the non-competitive inhibition of viral reverse transcriptase (RT). These compounds bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA to DNA.[8][9][10]

Diagram 2: Mechanism of HIV Reverse Transcriptase Inhibition

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. ijsat.org [ijsat.org]

- 5. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnas.org [pnas.org]

The Alchemist's Guide to Pyridine Synthesis: From Classic Reactions to Modern Marvels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This guide provides a comprehensive exploration of the reaction mechanisms for the formation of functionalized pyridines, from time-honored named reactions to cutting-edge transition-metal-catalyzed methodologies and elegant domino cascades. As a senior application scientist, this document is crafted to not only detail synthetic protocols but also to provide insights into the causality behind experimental choices, empowering researchers to navigate the intricate landscape of pyridine synthesis.

Part 1: The Classics: Foundational Methods for Pyridine Ring Construction

For over a century, a handful of robust and versatile reactions have formed the bedrock of pyridine synthesis. These methods, while classic, continue to be relevant in both academic and industrial settings.

The Hantzsch Pyridine Synthesis: A Symphony of Four Components

First reported in 1881 by Arthur Rudolf Hantzsch, this multicomponent reaction remains a highly efficient method for the synthesis of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[2] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[2][3]

Mechanism: The reaction proceeds through a series of well-established steps:

-

Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.

-

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate an enamine.

-

Michael Addition: The enamine acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound in a Michael-type addition.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form the 1,4-dihydropyridine ring.[3]

-

Aromatization: The dihydropyridine is then oxidized to the final pyridine product. Common oxidizing agents include nitric acid, ceric ammonium nitrate, or simply exposure to air. The driving force for this step is the formation of the stable aromatic ring.[2]

Diagram of the Hantzsch Pyridine Synthesis Mechanism:

Caption: A simplified workflow of the Hantzsch Pyridine Synthesis.

Field-Proven Insights: The Hantzsch synthesis is particularly valuable for producing symmetrically substituted pyridines.[4] The reaction conditions are generally mild, and the starting materials are readily available. Modern variations have introduced the use of microwave irradiation and greener solvents like water, often leading to higher yields and shorter reaction times.[2] For instance, ultrasonic irradiation in aqueous micelles has been shown to produce 1,4-dihydropyridines in yields exceeding 90%.[2]

Application in Drug Development: The Hantzsch reaction is famously used in the synthesis of calcium channel blockers like Nifedipine, which is used to treat hypertension.[4]

Experimental Protocol: Synthesis of a Nifedipine Analogue

-

In a round-bottom flask, combine 2-nitrobenzaldehyde (1.0 eq), ethyl acetoacetate (2.2 eq), and a catalytic amount of piperidine in ethanol.

-

Reflux the mixture for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

To the cooled reaction mixture, add a solution of ammonia in ethanol.

-

Stir the mixture at room temperature for 12-16 hours.

-

The precipitated dihydropyridine product is collected by filtration.

-

To a solution of the dihydropyridine in acetic acid, add a suitable oxidizing agent (e.g., chromium trioxide) portion-wise while maintaining the temperature below 40°C.

-

After the oxidation is complete, pour the reaction mixture into ice water and neutralize with a base.

-

The crude pyridine product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

The Bohlmann-Rahtz Pyridine Synthesis: An Ynone-Enamine Condensation

The Bohlmann-Rahtz synthesis offers a versatile two-step approach to constructing substituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[5]

Mechanism:

-

Michael Addition: The enamine adds to the ethynylketone in a Michael-type addition to form a vinylogous amidine intermediate.

-

Isomerization: The intermediate undergoes E/Z isomerization upon heating.

-

Cyclodehydration: The isomerized intermediate then undergoes a 6π-electrocyclization followed by elimination of water to afford the aromatic pyridine ring.[5]

Field-Proven Insights: A significant advantage of the Bohlmann-Rahtz synthesis over the Hantzsch method is that it directly yields the aromatic pyridine without a separate oxidation step.[5] However, the reaction often requires high temperatures for the cyclodehydration step. To circumvent this, acid catalysis (both Brønsted and Lewis acids) has been successfully employed to promote the cyclization at lower temperatures.[5] Furthermore, one-pot procedures have been developed where the enamine is generated in situ from a ketone and an amine source, simplifying the overall process.[6]

The Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7]

Mechanism:

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a base to form a pyridinium ylide.

-

Michael Addition: The ylide acts as a Michael donor and adds to the α,β-unsaturated carbonyl compound.

-

Ring Closure and Elimination: The resulting 1,5-dicarbonyl intermediate reacts with ammonia, leading to cyclization, dehydration, and subsequent elimination of pyridine to form the desired substituted pyridine.

Diagram of the Kröhnke Pyridine Synthesis Workflow:

Caption: A generalized workflow for the Kröhnke Pyridine Synthesis.

Field-Proven Insights: The Kröhnke synthesis is known for its broad substrate scope and generally high yields.[7] One-pot modifications, where the α,β-unsaturated carbonyl compound is generated in situ from an aldehyde and a ketone, have made the procedure even more efficient.[8]

Quantitative Data Summary for Classical Pyridine Syntheses

| Reaction | Typical Substrates | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Hantzsch | Aldehyde, β-Ketoester, Ammonia | None or mild acid/base | Reflux | 2-24 | 60-95 | [2] |

| Bohlmann-Rahtz | Enamine, Ethynylketone | Heat or Acid (e.g., AcOH) | 100-200 | 1-12 | 50-90 | [5][6] |

| Kröhnke | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, NH₄OAc | Ammonium Acetate | 80-140 | 2-6 | 70-95 | [7][8] |

Part 2: Modern Marvels: Transition-Metal Catalysis and Domino Reactions

The advent of transition-metal catalysis has revolutionized pyridine synthesis, offering unprecedented efficiency, selectivity, and functional group tolerance. These modern methods often proceed under milder conditions and allow for the construction of highly complex and diverse pyridine libraries.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of pyridine rings, avoiding the need for pre-functionalized starting materials.[9] Various transition metals, including palladium, rhodium, ruthenium, and nickel, have been employed to catalyze the formation of C-C and C-heteroatom bonds at specific positions on the pyridine ring.[9]

Mechanism: The general mechanism often involves:

-

C-H Activation: The transition metal catalyst coordinates to the pyridine nitrogen and activates a specific C-H bond, typically at the C2 or C4 position, to form a metallacyclic intermediate.

-

Coupling: This intermediate then reacts with a coupling partner (e.g., an aryl halide, alkyne, or alkene).

-

Reductive Elimination: The final step is a reductive elimination that releases the functionalized pyridine and regenerates the active catalyst.

Rhodium-Catalyzed Synthesis: Rhodium(III) catalysts have proven particularly effective for the synthesis of pyridines from α,β-unsaturated oximes and alkynes.[4] The reaction proceeds via a C-H activation mechanism and offers complementary regioselectivity depending on the cyclopentadienyl ligand used (Cp* vs. Cpt).[4]

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been utilized for the C-H functionalization of pyridines with terminal alkynes to produce 2-substituted E-styrylpyridines.[10] Mechanistic studies suggest the involvement of vinylidene and pyridylidene ligands.[10][11]

Nickel-Catalyzed Cycloadditions: Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, can mediate the [2+2+2] cycloaddition of diynes and nitriles to form pyridines under mild conditions.[12][13] This method provides a versatile route to a wide range of substituted pyridines.[12]

Experimental Protocol: Nickel-Catalyzed Synthesis of a Fused Pyridine

-

In a glovebox, a Schlenk tube is charged with Ni(COD)₂ (5 mol%), an imidazolylidene ligand (10 mol%), and the diyne substrate (1.0 eq).

-

The tube is sealed, removed from the glovebox, and the nitrile (1.2 eq) is added via syringe under an argon atmosphere.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the fused pyridine product.

Domino Reactions: The Art of Molecular Cascade

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. These elegant processes allow for the rapid construction of complex molecules from simple starting materials in a single pot, often with high atom economy and stereoselectivity.[14]

Silver-Catalyzed Domino Synthesis: A silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides has been developed for the one-pot synthesis of fully substituted pyridines.[14] The proposed mechanism involves the formation of an amidoketenimine and an azabutadienylketene as key intermediates.[14]

Copper-Catalyzed Domino Synthesis of Fused Pyridines: Copper(II) acetate has been used to catalyze the domino reaction of substituted isatins and 2-bromopyridine derivatives to synthesize pyrido-fused quinazolinones.[15] This process involves C-N/C-C bond cleavage and the formation of two new C-N bonds in a single operation.[15]

Diagram of a Domino Reaction for Fused Pyridine Synthesis:

Caption: A simplified representation of a domino cascade for fused pyridine synthesis.

Part 3: Applications in Drug Development: Synthesizing the Scaffolds of Modern Medicine

The synthetic methodologies described above are not merely academic exercises; they are powerful tools for the construction of life-saving medicines.

Imatinib (Gleevec®): The core of this groundbreaking cancer therapeutic contains a substituted pyridine ring. Its synthesis involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[16] The key pyridine-containing fragment can be prepared through various routes, including those that rely on the construction of the pyrimidine ring onto a pre-existing pyridine.

Etoricoxib (Arcoxia®): This selective COX-2 inhibitor, used for the treatment of arthritis, features a bipyridine structure. The synthesis of etoricoxib often involves the construction of the second pyridine ring onto a pre-functionalized pyridine derivative. One key step can be the annulation of a ketosulfone with a vinamidinium synthon to form the pyridine ring.[17]

Sildenafil (Viagra®): While the core of sildenafil is a pyrazolo[4,3-d]pyrimidin-7-one, its synthesis starts from precursors that can be derived from functionalized pyridines, or the pyridine-like pyrazole ring is constructed early in the synthesis.[18][19]

Nicorandil: This anti-anginal drug is a nicotinamide derivative. Its synthesis involves the condensation of nicotinoyl chloride with 2-nitroxyethylamine in the presence of pyridine.[12] This highlights the use of pyridine not only as a scaffold but also as a basic catalyst and solvent in organic synthesis.

Conclusion

The synthesis of functionalized pyridines is a dynamic and ever-evolving field. While classical methods like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses remain indispensable tools, modern transition-metal-catalyzed reactions and domino cascades have opened new avenues for the efficient and selective construction of complex pyridine-containing molecules. For researchers in drug development, a deep understanding of these reaction mechanisms and their practical nuances is paramount for the design and synthesis of the next generation of innovative medicines. This guide serves as a comprehensive resource to aid in that endeavor, providing both the foundational knowledge and the cutting-edge insights necessary to master the art and science of pyridine synthesis.

References

-

Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ruthenium-Mediated C–H Functionalization of Pyridine: The Role of Vinylidene and Pyridylidene Ligands | Journal of the American Chemical Society. (2013). Retrieved January 12, 2026, from [Link]

-

A nickel-catalyzed route to pyridines - PubMed. (2005). Retrieved January 12, 2026, from [Link]

-

A Nickel-Catalyzed Route to Pyridines - American Chemical Society. (2005). Retrieved January 12, 2026, from [Link]

-

Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ruthenium-mediated C-H functionalization of pyridine: the role of vinylidene and pyridylidene ligands - PubMed. (2013). Retrieved January 12, 2026, from [Link]

-

Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-